molecular formula C9H15N3S2 B3036107 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine CAS No. 338975-33-0

4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine

Cat. No. B3036107
CAS RN: 338975-33-0
M. Wt: 229.4 g/mol
InChI Key: CHJNNYABPDBDFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine” is 1S/C9H15N3S2/c1-3-13-8(14-4-2)7-5-6-11-9(10)12-7/h5-6,8H,3-4H2,1-2H3,(H2,10,11,12) . This indicates the presence of two ethylsulfanyl groups attached to a methyl group, which is further attached to a pyrimidin-2-amine.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The compound’s molecular weight is 229.37 .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidine derivatives, including compounds related to 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine, have been synthesized for evaluation of anti-inflammatory and analgesic activities. Some compounds exhibited significant activity in these areas (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Structural Studies and Novel Compounds

  • Research on bis[2-((4,6-dimethylpyrimidin-2-yl){2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}amino)ethyl] disulfide, a related compound, involved studying its unexpected transformation under hydrothermal conditions, providing insights into the structural aspects of such compounds (Wang, Ma, Li, Li, & Ng, 2010).

Fluorescence and Chemical Sensing Applications

Potential Inhibitors and Anticancer Activity

  • Some derivatives of pyrimidine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory and allergic responses. These studies reveal the therapeutic potential of pyrimidine derivatives in treating related conditions (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Anticorrosion Applications

  • Pyrimidine derivatives have been explored for their efficiency as corrosion inhibitors for metals, such as mild steel, in acidic environments. This indicates the utility of these compounds in industrial applications like petroleum and metal processing (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Safety and Hazards

The safety information for “4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine” indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-[bis(ethylsulfanyl)methyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S2/c1-3-13-8(14-4-2)7-5-6-11-9(10)12-7/h5-6,8H,3-4H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJNNYABPDBDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NC(=NC=C1)N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271686
Record name 4-[Bis(ethylthio)methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338975-33-0
Record name 4-[Bis(ethylthio)methyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338975-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Bis(ethylthio)methyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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